molecular formula C10H23NOSi B1315979 Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- CAS No. 207113-36-8

Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-

Cat. No.: B1315979
CAS No.: 207113-36-8
M. Wt: 201.38 g/mol
InChI Key: SDLGKSBUCUJCRU-VIFPVBQESA-N
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Description

This compound is notable for its stability and synthetic utility, making it a valuable reagent in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- typically involves the protection of the hydroxyl group in 3-hydroxypyrrolidine. One common method is the reaction of 3-hydroxypyrrolidine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to yield alcohols or amines.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism by which Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- exerts its effects is primarily through its role as a protecting group. The silyl group protects the hydroxyl functionality from unwanted reactions during synthetic processes. This allows for selective reactions to occur at other sites of the molecule. The silyl group can be removed under mild conditions, revealing the free hydroxyl group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine, 3-hydroxy-: Lacks the silyl protecting group, making it more reactive.

    Pyrrolidine, 3-methoxy-: Contains a methoxy group instead of a silyl group, offering different reactivity and stability.

    Pyrrolidine, 3-acetoxy-: Features an acetoxy group, which provides different protection and reactivity profiles.

Uniqueness

Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- is unique due to its combination of stability and reactivity. The silyl protecting group is particularly effective in preventing unwanted side reactions, making it a preferred choice in complex organic syntheses.

Properties

IUPAC Name

tert-butyl-dimethyl-[(3S)-pyrrolidin-3-yl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLGKSBUCUJCRU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572250
Record name (3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207113-36-8
Record name (3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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